molecular formula C7H15Cl2N3 B1625528 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 732205-71-9

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No. B1625528
M. Wt: 212.12 g/mol
InChI Key: JTPSSCDSLGMNGK-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is a compound with the molecular formula C7H15Cl2N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride”, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” include a molecular weight of 139.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Anticancer Agent Synthesis

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride and its derivatives show potential in anticancer research. For instance, benzimidazoles bearing the oxadiazole nucleus, synthesized from related compounds, have demonstrated significant in vitro anticancer activity in National Cancer Institute (NCI) screenings (Rashid, Husain, & Mishra, 2012).

Synthesis of Imidazo[1,2-a]pyridines

The compound and its derivatives have been utilized in the synthesis of various imidazo[1,2-a]pyridines, which are explored for their potential in medicinal chemistry due to their adaptability to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).

Synthesis and Biological Activity

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. The process involves cyclization and side-chain elaboration to yield primary amines with significant cytoprotective properties in antiulcer models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Synthesis of Imidazole Oxides and Derivatives

A series of new optically active 1H-imidazole 3-oxides with substituted acetate groups have been prepared for potential applications in pharmaceutical and medicinal chemistry (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Efficient Synthesis Methodologies

The compound and related imidazole structures have been used in the efficient and convenient synthesis of medicinally significant derivatives like 1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates under green and solvent-free conditions (Reddy, Reddy, & Jeong, 2016).

Molecular Structure and Biological Activity Studies

The molecular structure and potential biological activity of derivatives have been explored, as in the case of a molecule acting as an imidazoline receptor agonist for hypertension treatment. This includes experimental and theoretical studies of structure, chemical activity, and biological interactions (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Development of Ruthenium(II) Catalysts

The compound has been used in the development of ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for efficient C-N bond formation in chemical reactions, relevant for pharmaceutical and synthetic chemistry applications (Donthireddy, Illam, & Rit, 2020).

Future Directions

Imidazole derivatives, including “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride”, have become an important synthon in the development of new drugs . Their broad range of chemical and biological properties make them a promising area for future research and drug development .

properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSSCDSLGMNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535021
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

CAS RN

732205-71-9
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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